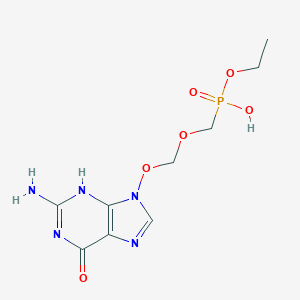

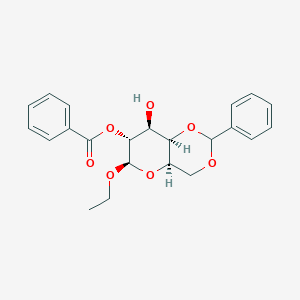

9-(((Ethoxyhydroxyphosphinyl)methoxy)methoxy)guanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopteropodine is a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa, commonly known as “cat’s claw.” This compound is known for its antibacterial activity against Gram-positive bacteria and its moderate anti-proliferative effects on acute lymphoblastic leukemia cells . It also positively modulates the function of rat muscarinic M1 and 5-HT2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopteropodine can be synthesized through various methods, including the extraction from Uncaria tomentosa. The extraction process involves using solvents like ethyl acetate and acetone in an oil-in-water emulsion solvent evaporation method . The organic phase typically contains the Uncaria tomentosa extract and polycaprolactone, while the aqueous phase consists of buffered polyvinyl alcohol solution at pH 7.5 .

Industrial Production Methods: Industrial production of isopteropodine involves large-scale extraction from Uncaria tomentosa using similar solvent-based methods. The optimization of these processes is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Isopteropodine undergoes various chemical reactions, including isomerization, which has been studied extensively. The isomerization of isopteropodine and related spiro oxindole alkaloids has been analyzed in water at different temperatures and pH levels . The rate coefficients and equilibrium compositions have been determined, showing that protonation inhibits isomerization .

Common Reagents and Conditions: The isomerization reactions typically involve water as the solvent, with the reaction conditions being influenced by temperature and pH . Polar solvents stabilize the zwitterionic intermediate formed during the reaction .

Major Products: The major products of isopteropodine reactions include its isomers, such as mitraphylline, isomitraphylline, pteropodine, speciophylline, and uncarine F .

Scientific Research Applications

Isopteropodine has a wide range of scientific research applications:

Mechanism of Action

Isopteropodine exerts its effects by positively modulating the function of rat muscarinic M1 and 5-HT2 receptors . It also blocks the impairment of passive avoidance performance caused by nicotinic receptor antagonists and NMDA receptor antagonists in mouse models . The glutamatergic systems are implicated in its anti-amnesic effects .

Comparison with Similar Compounds

- Pteropodine

- Mitraphylline

- Isomitraphylline

- Speciophylline

- Uncarine F

Comparison: Isopteropodine is unique among these compounds due to its specific modulation of muscarinic M1 and 5-HT2 receptors . While other similar compounds like pteropodine and mitraphylline share some pharmacological properties, isopteropodine’s distinct receptor modulation and anti-amnesic effects set it apart .

Properties

CAS No. |

159430-16-7 |

|---|---|

Molecular Formula |

C9H14N5O6P |

Molecular Weight |

319.21 g/mol |

IUPAC Name |

(2-amino-6-oxo-1H-purin-9-yl)oxymethoxymethyl-ethoxyphosphinic acid |

InChI |

InChI=1S/C9H14N5O6P/c1-2-20-21(16,17)5-18-4-19-14-3-11-6-7(14)12-9(10)13-8(6)15/h3H,2,4-5H2,1H3,(H,16,17)(H3,10,12,13,15) |

InChI Key |

VUOGUXKBFXKTQD-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(COCON1C=NC2=C1N=C(NC2=O)N)O |

Isomeric SMILES |

CCOP(=O)(COCON1C=NC2=C1NC(=NC2=O)N)O |

Canonical SMILES |

CCOP(=O)(COCON1C=NC2=C1NC(=NC2=O)N)O |

Synonyms |

9-(((ethoxyhydroxyphosphinyl)methoxy)methoxy)guanine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]hept-2-ene, 3-bromo-4-ethoxy-(9CI)](/img/structure/B70960.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)